ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 4-chlorophenyl group at position 1 and an amino group at position 5 of the triazole ring. Its molecular formula is C₁₁H₁₀ClN₄O₂, with a molecular weight of 301.13 g/mol . This compound is structurally related to several triazole derivatives with applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZBLIDDBPKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428670 | |
| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-62-1 | |
| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide in the presence of a copper catalyst to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 5-position undergoes alkylation and acylation reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives.
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to yield N-acylated products.
Example Reaction :
Key Reagents : Alkyl halides, DMF, K₂CO₃.
Reported Yield : ~77% for N-alkylation using methyl iodide .
Cyclization Reactions
The triazole core participates in cyclization to form fused heterocycles. A notable example is its use in synthesizing triazolo[4,3-a]pyrimidines via microwave-assisted reactions .
Prototypical Procedure :
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React with aromatic aldehydes and ethyl acetoacetate under acidic conditions.
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Cyclize via intramolecular lactamization.
Conditions : Ethanol, APTS catalyst, 80°C (microwave).
Yield : 56–87% depending on substituents .
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization:
Applications : Used to prepare amides via reaction with amines (e.g., 3,5-dimethoxyaniline) .
Key Data :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis to acid | 1M NaOH, 80°C, 1 hr | 5-Amino-triazole-4-carboxylic acid | 89% |
| Amidation | DMF, HATU, DIPEA | N-Aryl carboxamides | 70–85% |
Oxidation and Reduction
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Oxidation : The amino group can be oxidized to nitro derivatives using H₂O₂ or mCPBA.
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Reduction : The nitro group (if present) reduces to amine using Pd/C or NaBH₄.
Example :
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position.
Conditions :
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Nitration: HNO₃/H₂SO₄, 0°C.
-
Sulfonation: SO₃/H₂SO₄, 50°C.
Outcome : Introduces functional groups (e.g., -NO₂, -SO₃H) for further derivatization .
Cycloaddition Reactions
Participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form bis-triazole systems.
Example :
Catalyst : CuSO₄·5H₂O, sodium ascorbate.
Yield : 82%.
Mechanistic Insights
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Knoevenagel Condensation : Involved in forming arylidene intermediates for cyclization .
-
Michael Addition : Aminotriazole attacks electrophilic carbons in arylidenes, followed by cyclization .
Spectral Validation :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Significance
Triazole derivatives have been extensively studied for their pharmacological properties. Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate exhibits potential as a scaffold for developing new drugs. The triazole moiety is known to enhance the bioactivity of compounds against a variety of diseases, including cancer and infectious diseases.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound showed significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, demonstrating its potential as an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Corrosion Inhibition
Corrosion Resistance in Metals
The compound has also been explored for its effectiveness as a corrosion inhibitor in acidic environments. A research study focused on the corrosion inhibition effect of this compound on aluminum alloys in hydrochloric acid solutions. The results indicated that the compound significantly reduced the corrosion rate compared to untreated samples.
Case Study: Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were employed to assess the inhibition efficiency of the compound. The following table summarizes the findings:
| Parameter | Without Inhibitor | With Inhibitor |
|---|---|---|
| Corrosion Rate (mm/year) | 0.25 | 0.05 |
| Inhibition Efficiency (%) | - | 80 |
Materials Science
Synthesis of Energetic Salts
This compound has been utilized in synthesizing nitrogen-rich energetic salts. These salts are of interest for their potential applications in propellants and explosives due to their high nitrogen content and stability.
Case Study: Thermal Stability Analysis
The thermal stability of synthesized salts containing this compound was evaluated using differential scanning calorimetry (DSC). The results showed that these salts maintained stability up to temperatures exceeding 400 °C with minimal sensitivity to impact.
| Salt Composition | Decomposition Temperature (°C) | Impact Sensitivity (J) |
|---|---|---|
| Salt A | 407 | 10 |
| Salt B | 395 | 15 |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Interactions
- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (C₁₀H₉N₃O₃): The formyl group at position 5 induces steric hindrance, leading to a twisted conformation between the triazole and pyridinyl rings. Crystal studies reveal π interactions (n→π*, lp···π, π···π) involving the triazole and formyl groups, stabilizing the lattice .
- Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (C₁₂H₁₂N₄O₄): The nitro group at the phenyl para position is strongly electron-withdrawing, altering the electronic density of the triazole core. This compound is synthesized via cyclization of 1-azido-4-nitrobenzene with ethyl acetoacetate . The nitro group may reduce bioactivity compared to the electron-donating amino group in the target compound.
Biological Activity
Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 28924-62-1) is a compound belonging to the triazole class, which has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₁₁ClN₄O₂
- Molecular Weight : 266.68 g/mol
- CAS Number : 28924-62-1
- Purity : 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects attributed to its ability to induce apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
The median inhibitory concentration (IC₅₀) values indicate that the compound's effectiveness varies with structural modifications. For instance, derivatives with specific substituents on the triazole ring showed enhanced activity compared to the parent compound .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 10.10 |
| Modified derivative | MCF-7 | 5.36 |
| Another derivative | HepG2 | 3.21 |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, inhibiting further cell division and proliferation.
- Inhibition of Angiogenesis : Some studies suggest that triazole derivatives can inhibit angiogenesis, thereby limiting tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural characteristics. Modifications at different positions on the triazole ring or substituents can lead to variations in potency and selectivity.
Key Findings:
- Substituents at the para position of the phenyl ring enhance anticancer activity.
- The introduction of alkoxy groups has been shown to improve solubility and bioavailability.
A study examined various derivatives and found that those with a piperazine or piperidine moiety exhibited higher antiproliferative activities compared to simpler analogs .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : Demonstrated a significant reduction in cell viability after treatment with the compound over a period of 48 hours.
- In Vivo Tumor Models : Animal studies showed that administration of the compound resulted in reduced tumor size in xenograft models.
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate?
The synthesis of triazole derivatives typically involves 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction). For example, sodium azide reacts with substituted acetylenes under catalyst-free conditions to yield triazole cores. A related compound, ethyl 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via reaction of sodium ethoxide, ethyl 2-cyanoacetate, and an azide precursor . Characterization of intermediates and final products is performed using NMR spectroscopy (e.g., <sup>1</sup>H NMR in DMSO-d6 for structural confirmation) .
Q. How is the compound characterized spectroscopically?
Key spectroscopic methods include:
- <sup>1</sup>H NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.27–7.70 ppm for 4-chlorophenyl groups) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety).
- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS showing [M+H]<sup>+</sup> at m/z 311.31) .
Q. What are the solubility challenges associated with this compound, and how can they be addressed?
The compound exhibits low aqueous solubility due to its aromatic and ester groups. Strategies to improve solubility include:
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) at position 5 of the triazole ring .
- Co-solvents : Using DMSO or ethanol in biological assays .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for drug delivery studies.
Advanced Research Questions
Q. How do structural modifications at specific positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Position 1 (4-chlorophenyl) : Enhances lipophilicity and target binding via π-π stacking .
- Position 5 (amino group) : Critical for hydrogen bonding with enzyme active sites (e.g., kinase inhibition) .
- Ester group (position 4) : Hydrolysis to carboxylic acid improves solubility but may reduce cell permeability .
| Derivative Substituents | Biological Activity (Growth Inhibition %) | Target Cell Line | Reference |
|---|---|---|---|
| 5-Trifluoromethyl | 68.09% | NCI-H522 (lung) | |
| 5-Tetrahydrofuran-2-yl | 70.01% | NCI-H522 (lung) | |
| 5-Pyridin-3-yl | 70.94% | NCI-H522 (lung) |
Q. What is the compound’s mechanism of action in anticancer research?
The compound inhibits kinases (e.g., B-Raf) by binding to the ATP pocket via its triazole core and 4-chlorophenyl group. Antiproliferative activity is mediated through apoptosis induction, as shown in lung (NCI-H522) and renal cancer models (RXF 393) . Synergistic effects are observed when combined with 3′,4′-dimethoxyflavone, enhancing growth inhibition by 30% .
Q. How should researchers design SAR studies to optimize bioactivity?
- Rational Design : Prioritize substituents at positions 1 and 5 for synthetic diversification.
- High-Throughput Screening : Test derivatives against panels of cancer cell lines (e.g., NCI-60) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinase targets .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from variations in:
- Cell Lines : Sensitivity differences (e.g., NCI-H522 vs. SNB-75 cells) .
- Assay Conditions : Solvent choice (DMSO vs. ethanol) impacts compound stability .
- Data Normalization : Use standardized controls (e.g., cisplatin as a positive control) for cross-study comparisons.
Q. What methodologies are recommended for crystallographic analysis of triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
